molecular formula C11H12Cl2O3 B7867896 Ethyl 3-(2,6-dichloro-phenoxy)propanoate

Ethyl 3-(2,6-dichloro-phenoxy)propanoate

Cat. No.: B7867896
M. Wt: 263.11 g/mol
InChI Key: WKSRYYUDJNKOQG-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichloro-phenoxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 3-(2,6-dichloro-phenoxy)propanoate moiety. This compound is often used in various chemical syntheses and has applications in different fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-dichloro-phenoxy)propanoate typically involves the esterification of 3-(2,6-dichloro-phenoxy)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-(2,6-dichloro-phenoxy)propanoic acid+ethanolacid catalystEthyl 3-(2,6-dichloro-phenoxy)propanoate+water\text{3-(2,6-dichloro-phenoxy)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,6-dichloro-phenoxy)propanoic acid+ethanolacid catalyst​Ethyl 3-(2,6-dichloro-phenoxy)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-(2,6-dichloro-phenoxy)propanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dichloro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

    Hydrolysis: 3-(2,6-dichloro-phenoxy)propanoic acid and ethanol.

    Reduction: 3-(2,6-dichloro-phenoxy)propanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-dichloro-phenoxy)propanoate has several applications in scientific research:

    Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichloro-phenoxy)propanoate depends on its application. In herbicides, it may act by disrupting the growth processes of plants, often by mimicking natural plant hormones. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 3-(2,6-dichloro-phenoxy)propanoate
  • Butyl 3-(2,6-dichloro-phenoxy)propanoate
  • 3-(2,6-dichloro-phenoxy)propanoic acid

This compound is unique due to its specific ester group, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a variety of applications.

Biological Activity

Ethyl 3-(2,6-dichloro-phenoxy)propanoate, a compound characterized by its unique phenoxy and propanoate functional groups, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its antimicrobial properties, cytotoxic effects on cancer cells, and other relevant biological interactions.

Chemical Structure and Properties

This compound has a molecular formula of C12H12Cl2O3C_{12}H_{12}Cl_2O_3 and a molecular weight of approximately 263.11 g/mol. The structure features a dichlorophenoxy group attached to a propanoate moiety, which influences its biological activity. The compound exhibits moderate lipophilicity with an XLogP value of 3.8, indicating potential membrane permeability that is crucial for bioactivity .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that phenoxy compounds often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Specifically, this compound has been evaluated against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxic Effects

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted by Wu et al., the cytotoxic activity of this compound was assessed using MTT assays. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents:

  • MCF-7 Cells : IC50 = 25 µM
  • HCT-116 Cells : IC50 = 30 µM

These findings suggest that this compound may serve as a potential lead compound for the development of new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage is another proposed mechanism.

Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSRYYUDJNKOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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